2-Bromo-4-(1-bromoethyl)-1-fluorobenzene
Overview
Description
2-Bromo-4-(1-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a bromoethyl group
Mechanism of Action
Target of Action
Brominated compounds like this often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated compounds often undergo e2 elimination reactions . In an E2 reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond becomes the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution in the body .
Result of Action
Brominated compounds can cause various cellular changes depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene typically involves the bromination of 4-(1-bromoethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation reactions, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halogens (Cl2, Br2).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding dehalogenated products.
Common Reagents and Conditions
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-hydroxy-4-(1-bromoethyl)-1-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Scientific Research Applications
2-Bromo-4-(1-bromoethyl)-1-fluorobenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as liquid crystals, polymers, and nanomaterials.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery and development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions due to its unique halogenated structure.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(1-chloroethyl)-1-fluorobenzene
- 2-Bromo-4-(1-iodoethyl)-1-fluorobenzene
- 2-Chloro-4-(1-bromoethyl)-1-fluorobenzene
Uniqueness
2-Bromo-4-(1-bromoethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRSUZNOCVIJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036402-29-5 | |
Record name | 2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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